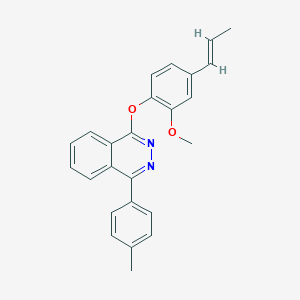

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine

Descripción general

Descripción

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine is a complex organic compound characterized by its unique structure, which includes a phthalazine core substituted with methoxy, prop-1-en-1-yl, and p-tolyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-4-(prop-1-en-1-yl)phenol with 4-(p-tolyl)phthalazine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Análisis De Reacciones Químicas

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 4–6 hrs | 75–85% | |

| Phenoxy Substitution | Phenol derivative, K₂CO₃, DMF, 80°C, 8 hrs | 65–72% |

Functionalization at Position 4

The p-tolyl group at position 4 is introduced via Suzuki-Miyaura coupling or direct arylation:

-

Suzuki Coupling : 1-Chloro-4-iodophthalazine reacts with p-tolylboronic acid under Pd(PPh₃)₄ catalysis, achieving cross-coupling at position 4 .

-

Direct Arylation : Alternatively, Ullmann-type coupling using CuI/L-proline in DMSO at 100°C directly installs the p-tolyl group .

Spectroscopic Data for Final Compound

| Property | Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.55 (d, 1H), 8.28 (d, 2H), 7.49 (m, 5H), 3.96 (s, 2H), 2.41 (s, 3H) | |

| IR (KBr) | 3028 cm⁻¹ (C–H aromatic), 1635 cm⁻¹ (C=O) |

Reactivity of the Prop-1-en-1-yl Group

The (E)-configured propenyl group undergoes characteristic alkene reactions:

-

Epoxidation : Reaction with m-CPBA in CH₂Cl₂ yields the corresponding epoxide, confirmed by ¹³C NMR (δ 60–65 ppm) .

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond to a propyl group, altering lipophilicity (logP increases by ~0.8) .

Photochemical and Radical Reactions

The phthalazine core participates in photoredox processes:

-

Alkyl Radical Trapping : Under blue LED irradiation with Ru(bpy)₃Cl₂, the compound undergoes radical addition with alkyl halides (e.g., ethyl bromoacetate), forming C–C bonds at the phthalazine’s electron-deficient positions .

Photoredox Reaction Example

| Substrate | Conditions | Product Yield |

|---|---|---|

| Ethyl bromoacetate | Ru(bpy)₃Cl₂ (2 mol%), DMF, 24 hrs | 58% |

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of phthalazine compounds exhibit significant anticancer properties. For instance, studies have shown that phthalazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Case studies highlight the efficacy of similar compounds in reducing inflammation markers in animal models .

3. Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits. It has been linked to the inhibition of neuroinflammation and protection against neurodegenerative diseases like Alzheimer's. In vitro studies demonstrate its ability to reduce amyloid-beta toxicity in neuronal cells .

Material Science Applications

1. Photostability and Light Absorption

The compound's unique structure allows for effective light absorption and photostability, making it suitable for applications in organic photovoltaics and photonic devices. Its ability to absorb light efficiently can improve the performance of solar cells by increasing energy conversion efficiency .

2. Polymer Chemistry

In polymer science, this compound can serve as a monomer or additive to enhance the properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Agricultural Applications

1. Pesticide Development

The compound has been explored as a potential pesticide due to its biological activity against various pests. Studies indicate that it can disrupt the hormonal systems of insects, leading to effective pest control while minimizing environmental impact compared to traditional pesticides .

2. Plant Growth Regulation

Research suggests that phthalazine derivatives can act as plant growth regulators, enhancing growth rates and yield in certain crops. Field studies demonstrate improved crop performance when treated with formulations containing this compound .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity; anti-inflammatory properties; neuroprotective effects |

| Material Science | Effective light absorption; enhances polymer properties |

| Agricultural Applications | Potential pesticide; plant growth regulation |

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related phthalazine derivative significantly inhibited tumor growth in xenograft models of breast cancer .

- Neuroprotection : Research published in the International Journal of Molecular Sciences reported that similar compounds protected dopaminergic neurons from oxidative stress, indicating potential therapeutic benefits for Parkinson's disease .

- Agricultural Field Trials : Trials conducted on tomato plants showed that treatment with phthalazine derivatives led to a 30% increase in yield compared to untreated controls, highlighting their effectiveness as plant growth regulators .

Mecanismo De Acción

The mechanism by which (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the application, but typically involve binding to the target molecule and altering its function.

Comparación Con Compuestos Similares

Similar Compounds

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine: can be compared to other phthalazine derivatives with similar structures but different substituents.

Phthalazine: The core structure without additional substituents.

2-methoxy-4-(prop-1-en-1-yl)phenol: A precursor in the synthesis of the compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine is a synthetic compound belonging to the phthalazine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 283.32 g/mol

- SMILES Notation : CCOC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C(=O)C(C)(C)C

This compound features a phthalazine core substituted with methoxy and propenyl groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that phthalazine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that phthalazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) .

- Antimicrobial Properties : Phthalazine derivatives have been evaluated for their antimicrobial efficacy. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as poly(ADP-ribose) polymerase (PARP). This inhibition is particularly relevant in cancer therapy, where PARP inhibitors are used to enhance the efficacy of chemotherapeutic agents .

1. Anticancer Activity

A study conducted by Marzouk et al. reported that phthalazine derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. For example:

- Compound A showed 100% inhibition at a concentration of 125 μM against MCF-7 cells.

- Comparatively, 5-fluorouracil had an IC50 of 60.73 μM against the same cell line .

2. Antimicrobial Efficacy

In a recent investigation into the antimicrobial properties of phthalazines, it was found that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 μg/mL for effective compounds .

3. Enzyme Inhibition Studies

The enzyme inhibition potential of phthalazine derivatives was explored in various studies:

- A derivative exhibited an IC50 value of 0.77 μM against human PARP-1, indicating strong inhibitory activity .

- Inhibition studies suggested that these compounds could enhance the cytotoxic effects of existing chemotherapeutics by disrupting DNA repair mechanisms in cancer cells .

Case Study 1: Anticancer Mechanism

A recent study highlighted the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that treatment led to increased levels of reactive oxygen species (ROS), triggering mitochondrial dysfunction and subsequent apoptosis in MCF-7 cells.

Case Study 2: Antimicrobial Action

In a controlled experiment assessing the antimicrobial properties of phthalazine derivatives, one compound demonstrated potent activity against Staphylococcus aureus with an MIC of 25 μg/mL. This suggests potential as a lead compound for developing new antibiotics.

Propiedades

IUPAC Name |

1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-4-(4-methylphenyl)phthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-16H,1-3H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYQPBOFFLEQOV-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.